2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone. This intermediate is then reacted with methylamine to introduce the methylamino group. The final step involves the coupling of this intermediate with a furan-thiazole derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, DMF (dimethylformamide) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved could include inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its luminescent properties and used in materials science.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Investigated for its pesticidal properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Explored for their biological activities, including anticancer properties.
Uniqueness
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide stands out due to its unique combination of benzothiazole, furan, and thiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide , with the CAS number 1351650-90-2, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₇H₁₄N₄O₂S₂
- Molecular Weight : 370.5 g/mol
- Structure : The compound consists of a benzo[d]thiazole moiety linked to a furan-substituted thiazole through an acetamide group.
Biological Activity Overview
The biological activities of this compound are primarily evaluated through in vitro assays, focusing on its potential as an acetylcholinesterase inhibitor , antimicrobial agent , and anticancer drug .
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structural motifs exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, derivatives of benzothiazole have shown promising results:
These findings suggest that the target compound may also possess similar inhibitory properties, potentially aiding in the development of AChE inhibitors.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Recent studies have synthesized various benzothiazole-based compounds and evaluated their effectiveness against Mycobacterium tuberculosis and other pathogens:
The compound's structure suggests it may interact effectively with bacterial targets, enhancing its potential as an antimicrobial agent.
Anticancer Activity
Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives displayed IC50 values less than those of standard chemotherapeutics like doxorubicin:
These results highlight the potential of the target compound in cancer therapy, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several benzothiazole derivatives and evaluated their biological activities using various in vitro assays. The findings indicated that modifications to the benzothiazole core significantly influenced biological efficacy, particularly in AChE inhibition and antimicrobial activity .
- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions of similar compounds with AChE. These studies can guide the design of more potent inhibitors by elucidating key interactions within the active site .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substituents on the benzothiazole ring enhance biological activity. For instance, electron-donating groups were found to improve cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-21(17-19-11-5-2-3-7-14(11)25-17)9-15(22)20-16-18-12(10-24-16)13-6-4-8-23-13/h2-8,10H,9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWAUMLTSCZOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.